

Spectroscopic Profile of 2-tert-butylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-tert-Butylcyclohexanone**

Cat. No.: **B158629**

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2-tert-butylcyclohexanone**, tailored for researchers, scientists, and professionals in drug development. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Data Presentation

The following sections summarize the key spectroscopic data for **2-tert-butylcyclohexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined high-resolution ^1H and ^{13}C NMR data for **2-tert-butylcyclohexanone** are not consistently available in publicly accessible databases. However, expected chemical shift ranges can be predicted based on the analysis of similar structures.

^1H NMR (Predicted)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
tert-Butyl (9H)	0.9 - 1.2	Singlet	Proximity to the carbonyl group may cause a slight downfield shift.
Cyclohexyl α -proton (1H)	2.0 - 2.5	Multiplet	The proton on the carbon adjacent to both the carbonyl and the tert-butyl group.
Cyclohexyl protons (8H)	1.2 - 2.4	Multiplets	Overlapping signals for the remaining methylene protons on the cyclohexane ring.

^{13}C NMR (Predicted)

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C=O	205 - 215	Typical for a cyclohexanone carbonyl carbon.
C-2 (quaternary)	45 - 55	Carbon bearing the tert-butyl group.
$\text{C}(\text{CH}_3)_3$ (quaternary)	30 - 40	Quaternary carbon of the tert-butyl group.
$\text{C}(\text{CH}_3)_3$ (methyl)	25 - 35	Methyl carbons of the tert-butyl group.
Cyclohexyl CH_2	20 - 45	Carbons of the cyclohexanone ring.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **2-tert-butylcyclohexanone** is available from the NIST/EPA Gas-Phase Infrared Database.[\[1\]](#) Key absorption bands are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960 - 2870	Strong	C-H stretching (alkyl)
1725	Strong	C=O stretching (ketone)
1470	Medium	C-H bending (CH ₂)
1365	Medium	C-H bending (tert-butyl)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-tert-butylcyclohexanone** shows a molecular ion peak and several characteristic fragment ions.[\[2\]](#)[\[3\]](#)

m/z	Relative Intensity (%)	Assignment
154	2.1	[M] ⁺ (Molecular Ion)
139	10.0	[M - CH ₃] ⁺
98	100.0	[M - C ₄ H ₈] ⁺ (McLafferty rearrangement) or [M - C ₄ H ₉ + H] ⁺
97	10.0	
95	8.9	
83	21.4	
69	19.9	
57	26.9	[C ₄ H ₉] ⁺ (tert-butyl cation)
55	20.8	
41	19.9	

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-tert-butylcyclohexanone** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Data Acquisition:
 - Use a 300 MHz or higher field NMR spectrometer.
 - Acquire the spectrum with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2-3 s.
 - Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
- ^{13}C NMR Data Acquisition:
 - Use the same instrument, typically operating at 75 MHz for ^{13}C .
 - Employ a proton-decoupled pulse sequence.
 - Typical parameters include a 45° pulse width, a relaxation delay of 2.0 s, and a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): As **2-tert-butylcyclohexanone** is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is suitable. Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or ZnSe).
- Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.

- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add 16-32 scans to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background.

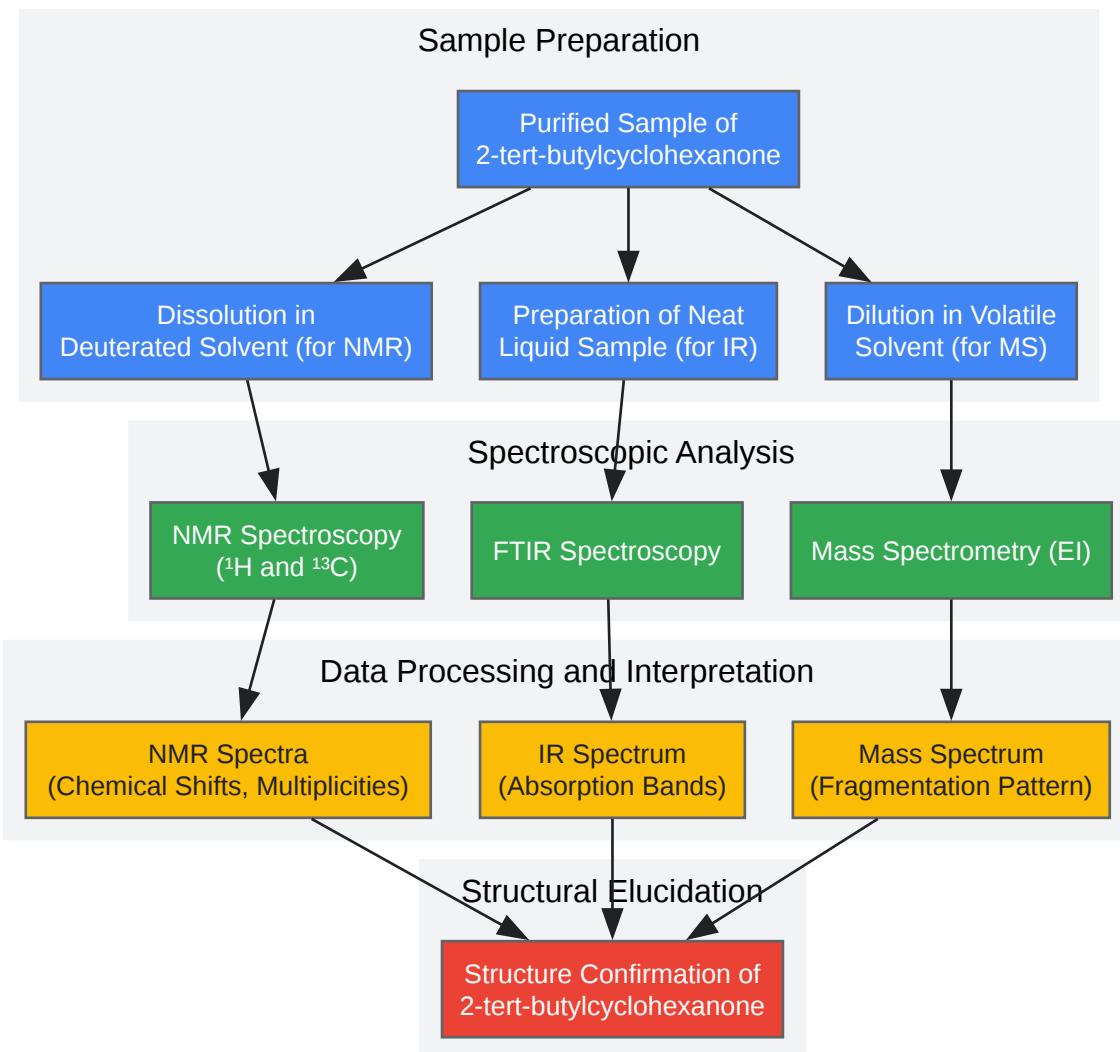
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-tert-butylcyclohexanone** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For this volatile compound, a gas chromatography (GC-MS) inlet is ideal.
- Ionization: Use an Electron Ionization (EI) source. The sample molecules in the vapor state are bombarded with electrons, typically with an energy of 70 eV.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which plots relative intensity versus m/z .

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-tert-butylcyclohexanone**.

Spectroscopic Analysis Workflow for 2-tert-butylcyclohexanone

[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.**Email: info@benchchem.com or Request Quote Online.*

References

- 1. 2-tert-Butylcyclohexanone [webbook.nist.gov]

- 2. 2-TERT-BUTYLCYCLOHEXANONE(1728-46-7) 13C NMR spectrum [chemicalbook.com]
- 3. 2-tert-Butylcyclohexanone [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-tert-butylcyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158629#spectroscopic-data-nmr-ir-ms-for-2-tert-butylcyclohexanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com